4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
CAS No.:
Cat. No.: VC20388089
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
| Standard InChI | InChI=1S/C10H17N3O/c1-6(2)13-8-5-11-4-7(3)9(8)10(14)12-13/h6-7,11H,4-5H2,1-3H3,(H,12,14) |
| Standard InChI Key | BAEUSJMDNNKUIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC2=C1C(=O)NN2C(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol features a pyrazolo[3,4-c]pyridine core, with a methyl group at the 4-position and an isopropyl substituent at the 1-position (Figure 1). The molecule’s bicyclic framework consists of a pyrazole ring fused to a partially saturated pyridine ring, creating a rigid, planar structure conducive to intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one | |
| Molecular Formula | C₁₀H₁₇N₃O | |
| Molecular Weight | 195.26 g/mol | |
| Canonical SMILES | CC1CNCC2=C1C(=O)NN2C(C)C | |
| InChI Key | BAEUSJMDNNKUIL-UHFFFAOYSA-N | |
| PubChem CID | 131608002 |
The saturated piperidine ring (positions 4–7) introduces conformational flexibility, while the pyrazole moiety (positions 1–3) provides sites for hydrogen bonding and π-π stacking. The isopropyl group at N1 enhances lipophilicity, potentially influencing membrane permeability in biological systems.
Synthesis and Preparation Methods
Retrosynthetic Analysis
While no explicit synthesis protocol exists for 4-methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol in the literature, plausible routes can be inferred from related pyrazolo-pyridine syntheses :
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Core Formation via Electrophilic Cyclization
Iodine-mediated cyclization of 4-(azidomethyl)-1-isopropyl-3-(alkynyl)-1H-pyrazoles, analogous to methods used for 2H-pyrazolo[4,3-c]pyridines . This approach leverages azide-alkyne click chemistry to construct the bicyclic system. -
Late-Stage Functionalization
Suzuki-Miyaura cross-coupling at the 7-position (if halogenated) or alkylation of hydroxyl groups, as demonstrated in structurally similar compounds .
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Azide Formation | TMSN₃, BF₃·Et₂O, DCM, RT | 85% |
| 2 | Cycloiodination | I₂, K₃PO₄, DCM, 12 h, dark | 78% |
| 3 | Methylation | CH₃I, K₂CO₃, DMF, 60°C | 90% |
| 4 | Deprotection/Oxidation | HCl/MeOH, then PCC, CH₂Cl₂ | 65% |
*Yields estimated from analogous reactions .
Challenges in Synthesis
-
Regioselectivity: Ensuring proper cyclization to form the [3,4-c] ring junction rather than [4,3-c] isomers requires precise control of electronic and steric factors .
-
Oxidation State Management: The 3-hydroxy group necessitates careful oxidation protocols to avoid over-oxidation to ketones or undesired side reactions.
Physicochemical and Stability Profiles
Solubility and Partitioning
Experimental solubility data remain unreported, but computational predictions suggest:
-
Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)
-
logD (pH 7.4): 1.3
These values indicate moderate bioavailability potential, aligning with Rule of Five guidelines.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures (Td) >200°C, suggesting reasonable thermal stability for standard laboratory handling .
Biological Activity and Structure-Activity Relationships (SAR)
| Compound | MV4-11 (µM) | K562 (µM) | MCF-7 (µM) |
|---|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | 1.5 ± 0.7 | 2.4 ± 1.0 | 1.6 ± 0.2 |
| 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | 3.5 ± 1.2 | 4.8 ± 2.5 | 7.3 ± 0.2 |
Key SAR trends suggest:
-
Hydroxyl Groups: Enhance activity (e.g., compound 23 vs. 21 in Table 3) .
-
Lipophilic Substituents: Improve membrane penetration but may reduce solubility .
Fluorescence Properties
Certain pyrazolo-pyridines exhibit pH-dependent fluorescence, with 7-(4-methoxyphenyl) derivatives showing dual emission bands (458 nm and 519 nm) suitable for ratiometric sensing . This property could enable applications in cellular imaging if present in the target compound.
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